molecular formula C14H14N2O4 B1435117 1,3-Adamantanedicarbonyl diisocyanate CAS No. 13595-21-6

1,3-Adamantanedicarbonyl diisocyanate

Cat. No.: B1435117
CAS No.: 13595-21-6
M. Wt: 274.27 g/mol
InChI Key: HAQXDZNAUZHXRT-UHFFFAOYSA-N
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Description

1,3-Adamantanedicarbonyl diisocyanate is a chemical compound belonging to the diisocyanate family. It is characterized by the presence of two isocyanate groups (-NCO) attached to an adamantane core. This compound is primarily used in the synthesis of polyurethanes, which are versatile polymers with applications in various industries, including automotive, construction, and textiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Adamantanedicarbonyl diisocyanate can be synthesized through several methods. One common approach involves the reaction of 1,3-adamantanedicarbonyl dichloride with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired diisocyanate .

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene-based methods due to their efficiency and scalability. The process includes the purification of the final product to remove any impurities that may affect its performance in subsequent applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Adamantanedicarbonyl diisocyanate undergoes various chemical reactions, including:

    Polymerization: Reacts with diols or polyols to form polyurethanes.

    Substitution: Can undergo nucleophilic substitution reactions with amines to form ureas.

    Addition: Reacts with alcohols to form carbamates.

Common Reagents and Conditions

    Diols/Polyols: Used in polymerization reactions to form polyurethanes.

    Amines: Employed in substitution reactions to produce ureas.

    Alcohols: React with the isocyanate groups to form carbamates.

Major Products Formed

    Polyurethanes: Versatile polymers used in foams, coatings, and adhesives.

    Ureas: Compounds with applications in pharmaceuticals and agriculture.

    Carbamates: Used in the production of pesticides and pharmaceuticals.

Scientific Research Applications

1,3-Adamantanedicarbonyl diisocyanate has several scientific research applications:

    Chemistry: Used in the synthesis of polyurethanes and other polymers.

    Biology: Employed in the development of biomaterials for medical applications.

    Medicine: Utilized in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Applied in the production of coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 1,3-Adamantanedicarbonyl diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols, amines, and water, leading to the formation of polyurethanes, ureas, and carbamates. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes.

    Isophorone diisocyanate (IPDI): Another aliphatic diisocyanate with applications in coatings and adhesives.

    Methylenediphenyl diisocyanate (MDI): An aromatic diisocyanate widely used in the production of rigid foams and elastomers.

Uniqueness

1,3-Adamantanedicarbonyl diisocyanate is unique due to its adamantane core, which imparts rigidity and thermal stability to the resulting polymers. This makes it particularly suitable for applications requiring high-performance materials .

Properties

IUPAC Name

adamantane-1,3-dicarbonyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-7-15-11(19)13-2-9-1-10(4-13)5-14(3-9,6-13)12(20)16-8-18/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQXDZNAUZHXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)N=C=O)C(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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